Mandyphos SL-M009-2
Overview
Description
Mandyphos SL-M009-2 is a chiral ferrocenyl-based diphosphine ligand. It is known for its application in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound has the molecular formula C60H66FeN2P2 and a molecular weight of 932.97 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mandyphos SL-M009-2 involves the reaction of (S)-α-(dimethylamino)benzyl chloride with 2,2′-bis(di(3,5-xylyl)phosphino)ferrocene under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
Mandyphos SL-M009-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: This compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted ferrocenyl derivatives.
Scientific Research Applications
Mandyphos SL-M009-2 has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
Mandyphos SL-M009-2 exerts its effects through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, facilitating asymmetric transformations. The molecular targets include various metal ions such as rhodium and palladium. The pathways involved typically include coordination and activation of substrates, leading to enantioselective reactions .
Comparison with Similar Compounds
Similar Compounds
Mandyphos SL-M004-1: Another chiral ferrocenyl-based diphosphine ligand with similar applications in asymmetric catalysis.
Mandyphos SL-M009-1: A closely related compound with slight variations in its molecular structure and applications.
Uniqueness
Mandyphos SL-M009-2 is unique due to its specific chiral configuration and high enantioselectivity in catalytic reactions. Its ability to form stable complexes with various metal ions makes it a valuable tool in asymmetric synthesis .
Properties
InChI |
InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERARBCLXUXCP-RELFUISISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66FeN2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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